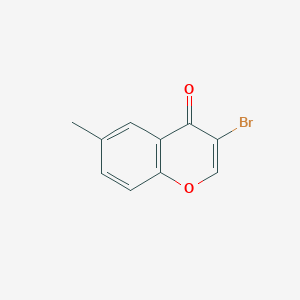

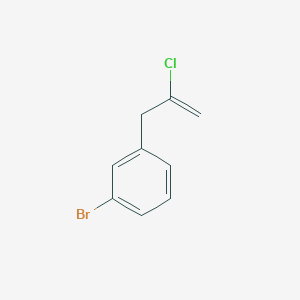

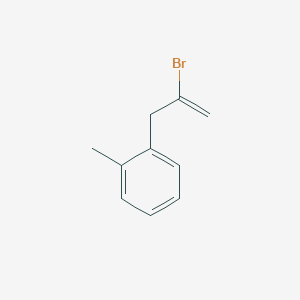

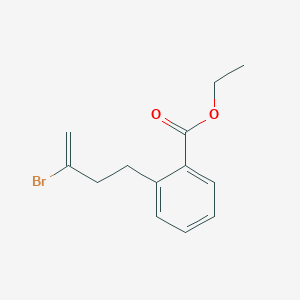

1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-bromobenzyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities and potential applications in various fields of chemistry and biology. Although the specific compound is not directly studied in the provided papers, related compounds with bromobenzyl and triazole moieties have been synthesized and characterized, indicating the relevance of this class of compounds in current research.

Synthesis Analysis

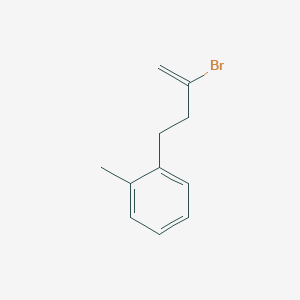

The synthesis of related triazole derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol is achieved by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines . Similarly, the synthesis of N-benzyl-1H-1,2,3-triazole derivatives is performed under green chemistry conditions without the use of solvents or catalysts . These methods provide insights into the potential synthetic routes that could be applied to the compound of interest.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and mass spectroscopy, as well as single-crystal X-ray diffraction studies . These techniques allow for the determination of the molecular geometry, bond lengths, angles, and the overall conformation of the compounds. Theoretical calculations, such as DFT, further complement the experimental data by providing insights into the electronic structure and properties of the molecules .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including bromine to lithium exchange reactions, which are useful for further functionalization of the molecule . The Dimroth rearrangement is another reaction that involves the isomerization of triazole compounds under basic conditions, which can be manipulated for preparative purposes . These reactions highlight the chemical versatility of triazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as their thermal stability, density, and enthalpy of formation, can be experimentally determined and theoretically calculated . These properties are crucial for assessing the potential applications of the compounds, especially in the field of energetic materials. Additionally, the nonlinear optical (NLO) properties and thermodynamic functions of these compounds can be investigated using various computational methods .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of 2-Substituted 8-Azapurin-6-ones : 4-Amino-1,2,3-triazole-5-carboxamides were used to synthesize 2-substituted 8-azapurin-6-ones, highlighting the use of triazole derivatives in the creation of novel chemical structures (Albert & Trotter, 1979).

Development of V-Triazolo Pyrimidines : The treatment of 4-amino-1,2,3-triazole-5-carboxamides with phosphoryl chloride led to the creation of 4-dimethylaminomethyleneamino-5-carbonitriles, indicating a method for producing complex molecules using triazole derivatives (Albert, 1972).

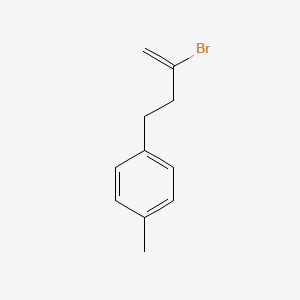

Synthesis of Dimethyl N-Benzyl-Triazole Derivatives : This study involved synthesizing various dimethyl N-benzyl-1H-1,2,3-triazole derivatives, which were tested for their inhibition properties against xanthine oxidase, demonstrating the potential biomedical applications of these compounds (Yagiz et al., 2021).

Biological and Pharmacological Research

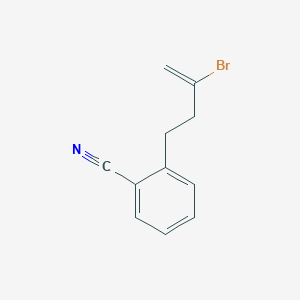

Antimicrobial Agents : Novel 1H-1,2,3-triazole-4-carboxamides were synthesized and evaluated for their antimicrobial activities against various pathogens, demonstrating the significant potential of these compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).

Study of α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : Research on 1H-benzimidazole derivatives containing triazole showed notable α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting a broad spectrum of biological applications for these compounds (Menteşe et al., 2015).

Antileishmanial Activity : A synthesized compound containing 1,3,4-oxadiazoles and 1,2,4-triazole rings was found to have high antileishmanial activity, highlighting the potential of these compounds in developing treatments for parasitic diseases (Ustabaş et al., 2020).

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methyl]-N,5-dimethyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O/c1-8-11(12(18)14-2)15-16-17(8)7-9-3-5-10(13)6-4-9/h3-6H,7H2,1-2H3,(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGKBSRPTHJMDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=C(C=C2)Br)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601153989 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952182-54-6 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Bromophenyl)methyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601153989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.